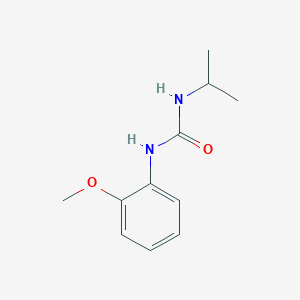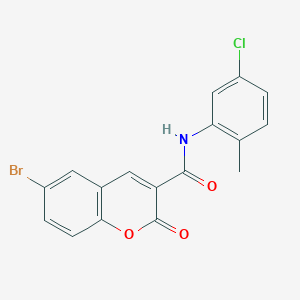
1-(2-Methoxyphenyl)-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-propan-2-ylurea, also known as MPPU, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of selective antagonists of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity in the brain.
作用機序
MPU acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons. By blocking the activity of this receptor, MPU can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. This modulation can lead to the normalization of abnormal neuronal activity and the restoration of normal brain function.
Biochemical and Physiological Effects:
MPU has been shown to have a wide range of biochemical and physiological effects in animal models. It can modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of synaptic transmission and plasticity in the brain. It can also increase the expression of various neurotrophic factors such as BDNF and NGF, which are involved in the growth and survival of neurons. Additionally, MPU can modulate the activity of various ion channels such as the NMDA receptor and the voltage-gated calcium channel, which are involved in the regulation of neuronal excitability.
実験室実験の利点と制限
One of the main advantages of MPU is its selectivity for the mGluR7 receptor, which allows for precise modulation of neuronal activity. Additionally, MPU has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of MPU is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPU is relatively expensive compared to other research chemicals, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for research on MPU. One area of interest is the potential therapeutic applications of MPU in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of MPU in these disorders, as well as the optimal dosing and administration regimens. Another area of interest is the development of new analogs of MPU with improved pharmacokinetic and pharmacodynamic properties. These analogs could potentially have increased selectivity, potency, and solubility, which could make them more useful for lab experiments and potential clinical use. Additionally, further studies are needed to elucidate the precise mechanisms of action of MPU and its effects on neuronal activity and plasticity.
合成法
The synthesis of MPU involves several steps, starting from the reaction of 2-methoxybenzoyl chloride with N,N-dimethylpropylamine to form 2-methoxy-N,N-dimethylpropanamide. This intermediate is then reacted with potassium tert-butoxide and tert-butyl isocyanate to form MPU. The overall yield of this synthesis is around 60%, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
MPU has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting that it could be a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. MPU has also been shown to improve cognitive function and memory in animal models, indicating that it could be useful in the treatment of cognitive disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNZOGPYYNCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)




![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)



![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)